molecular formula C16H28N2O3 B2974232 N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-22-6

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B2974232
CAS RN: 1421491-22-6
M. Wt: 296.411
InChI Key: KFNHGCYKEHVMLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For “1,9-dioxa-4-azaspiro[5.5]undecane”, the InChI code is 1S/C8H15NO2/c1-4-10-5-2-8(1)7-9-3-6-11-8/h9H,1-7H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has a molecular weight of 157.21 . It is a powder in physical form .

Scientific Research Applications

Synthesis of Dipeptides

A study illustrates a simple two-step procedure for synthesizing dipeptides from N-hydroxy-3-azaspiro[5,5]undecane-2,4-dione (HO-ASUD) activated α-amino acids. This method effectively allows for the DCC coupling of various chiral amino acids without loss of enantiomeric purity, showcasing the versatility of spirocyclic compounds in peptide synthesis (Nowshuddin & Reddy, 2011).

Spirocyclic Ethers and Lactones Synthesis

Another research focuses on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings. The study emphasizes the phenylthio migration technique to achieve desired stereochemistry in creating spiro[4.n]alkanes and alkan-2-ones (Chibale et al., 1993).

Electrochemical Behavior

Investigation into the redox behavior of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media has been reported. This study highlights the electrochemical applications of spirocyclic compounds, offering insights into their potential use in various electrochemical processes (Abou-Elenien et al., 1991).

Antibacterial Agents

Research exploring spirocyclic derivatives of ciprofloxacin as antibacterial agents demonstrates the bioactive potential of spirocyclic compounds. This study presents the synthesis of ciprofloxacin derivatives employing spirocyclic structures to enhance antibacterial activity against specific strains of bacteria (Lukin et al., 2022).

Prins Cascade Cyclization

A novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives has been developed. This method underscores the significance of spirocyclic compounds in organic synthesis, providing a new avenue for creating spiromorpholinotetrahydropyran derivatives (Reddy et al., 2014).

Trispiropyrrolidine Synthesis

An efficient synthesis of novel trispiropyrrolidine/thiapyrrolizidines using deep eutectic solvent highlights the utility of spirocyclic compounds in synthesizing complex molecular structures. This study exemplifies the role of spirocyclic compounds in facilitating the synthesis of molecules with multiple stereocenters (Singh & Singh, 2017).

Safety and Hazards

The compound “1,9-dioxa-4-azaspiro[5.5]undecane” has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O3/c19-15(17-14-5-3-1-2-4-6-14)18-9-12-21-16(13-18)7-10-20-11-8-16/h14H,1-13H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNHGCYKEHVMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N2CCOC3(C2)CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cycloheptyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

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